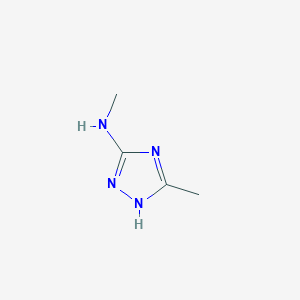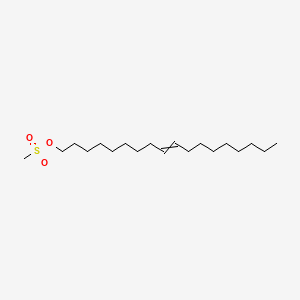
(Z)-Octadec-9-en-1-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Octadec-9-en-1-yl methanesulfonate: is a chemical compound known for its various applications in industrial and scientific research. It is also referred to as cis-9-Octadecenyl methanesulfonate and oleyl methanesulfonate . This compound is a derivative of oleyl alcohol and is commonly used as a nonionic surfactant, emulsifier, emollient, and thickener in cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Octadec-9-en-1-yl methanesulfonate typically involves the reaction of oleyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-Octadec-9-en-1-yl methanesulfonate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form oleyl alcohol.
Substitution: The methanesulfonate group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) are employed.
Major Products:
Oxidation: Oleic acid or olealdehyde.
Reduction: Oleyl alcohol.
Substitution: Various substituted oleyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a surfactant and emulsifier in various chemical formulations.
- Acts as a precursor in the synthesis of lipidic alcohols and amines .
Biology:
- Employed in the study of lipid metabolism and membrane biology.
- Used in the preparation of liposomes and other lipid-based delivery systems .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Used in the formulation of topical creams and lotions for its emollient properties .
Industry:
- Widely used in the cosmetic industry as a thickener and emulsifier in skin creams and lotions.
- Utilized in the production of industrial lubricants and surfactants .
Mechanism of Action
The mechanism of action of (Z)-Octadec-9-en-1-yl methanesulfonate primarily involves its interaction with lipid membranes. It integrates into lipid bilayers, altering their fluidity and permeability. This property makes it useful in the formulation of liposomes and other lipid-based delivery systems . The compound’s emollient properties are due to its ability to form a protective barrier on the skin, preventing moisture loss .
Comparison with Similar Compounds
9-Octadecen-1-ol, (Z)-:
9-Octadecen-1-ol, (E)-:
Uniqueness:
- The presence of the methanesulfonate group enhances its solubility in water and its effectiveness as a surfactant and emulsifier .
(Z)-Octadec-9-en-1-yl methanesulfonate: is unique due to its methanesulfonate group, which imparts different chemical reactivity compared to its parent compound, oleyl alcohol.
Properties
Molecular Formula |
C19H38O3S |
|---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
octadec-9-enyl methanesulfonate |
InChI |
InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3 |
InChI Key |
SFCVHVDJESFESU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Chloro-2-methylthiazolo[4,5-C]pyridin-7-YL)boronic acid](/img/structure/B8701874.png)
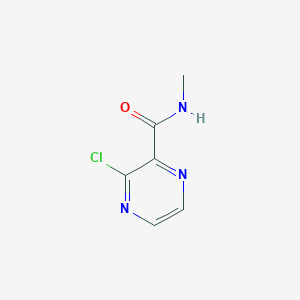
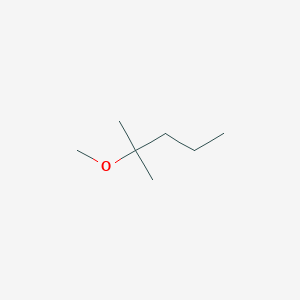

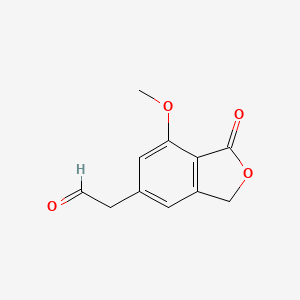
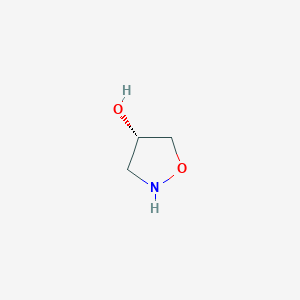

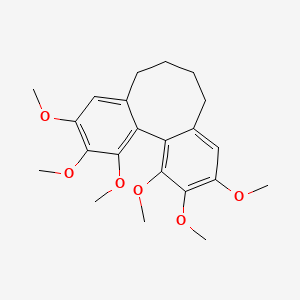
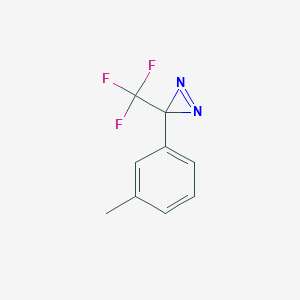
![4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl-](/img/structure/B8701935.png)
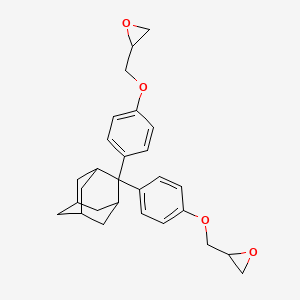
![1-Nitrodibenzo[b,d]thiophen-4-ol](/img/structure/B8701954.png)
![7-Chloro-2-(2,3-dimethoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8701960.png)
